(E)-N-(4-(3,4-dimethylphenyl)thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide
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Description
Scientific Research Applications
Synthesis and Derivative Formation
Derivative Formation : Research by Denisenko et al. (2011) involves acylation processes leading to heterylidene-3-oxopentanedinitriles, which is related to the structural framework of the compound . This process underscores the versatility in creating derivatives for varied applications (Denisenko et al., 2011).
Stable Thiazol-2-ylidene Formation : The work by Arduengo et al. (1997) discusses the synthesis and characterization of stable thiazol-2-ylidenes, which shares a structural relation to the compound of interest. This highlights its potential in creating stable, crystalline carbenes (Arduengo et al., 1997).
Antimicrobial Properties
- Antimicrobial Screening : Desai et al. (2013) conducted a study on the antimicrobial screening of benzylidene-3-phenylthiazolidin-4-one derivatives, incorporating thiazole ring. This research indicates the antimicrobial potential of thiazole-containing compounds, suggesting similar uses for the subject compound (Desai et al., 2013).
Synthetic and Biological Utility
- Synthesis and Characterization : Research by Shaik et al. (2018) on a similar compound involving thiazole and chalcone motifs underlines its synthetic and biological utility. The study provides insights into the synthesis processes and characterization techniques that are applicable to our compound of interest (Shaik et al., 2018).
Photodynamic Therapy Applications
- Cancer Treatment Potential : Pişkin et al. (2020) studied zinc phthalocyanine derivatives, indicating their potential in photodynamic therapy for cancer treatment. The structure and properties of these compounds suggest possible applications for the compound in similar therapeutic contexts (Pişkin et al., 2020).
Corrosion Inhibition
- Corrosion Inhibition Properties : Farahati et al. (2019) explored the use of thiazoles as corrosion inhibitors, demonstrating the compound's potential in protecting metal surfaces. This study's findings could be extrapolated to the corrosion inhibition capabilities of the compound (Farahati et al., 2019).
Properties
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-12-5-6-14(9-13(12)2)17-11-26-20(21-17)22-19(23)16-8-7-15(24-3)10-18(16)25-4/h5-11H,1-4H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIQEAUELYACQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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